![molecular formula C21H23FN6O B2634698 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291848-82-2](/img/structure/B2634698.png)
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also includes a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Activity
Triazoles, including this compound, exhibit antibacterial properties . Researchers have explored their potential as antimicrobial agents against various bacterial strains. The specific mechanism of action involves disrupting bacterial cell walls or interfering with essential cellular processes. Further studies could focus on optimizing the compound’s antibacterial efficacy and minimizing toxicity.
Antifungal Properties
Triazoles have also demonstrated antifungal activity . They inhibit fungal enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes. Investigating the effectiveness of our compound against specific fungal pathogens could lead to novel antifungal therapies.
Anticancer Potential
Triazoles, especially those with unique substituents, are promising candidates for cancer treatment . Researchers have explored their effects on cancer cell proliferation, apoptosis, and metastasis. Our compound’s specific interactions with cancer-related proteins or pathways warrant further investigation.
Antioxidant Effects
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds correlates with antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage. Evaluating our compound’s antioxidant capacity could contribute to understanding its health benefits.
Neuroprotective Applications
Triazoles have been investigated for their potential neuroprotective effects . These compounds may modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative processes. Our compound’s impact on neuronal health merits exploration.
Biogenic Amine Transporter Studies
The compound’s piperazine moiety suggests a potential role in biogenic amine transporters . Researchers could investigate its interactions with serotonin, dopamine, and norepinephrine transporters. Understanding its substrate specificity and binding affinity would provide valuable insights.
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is the G-protein coupled receptor GPR55 . GPR55 is a type of protein that plays a crucial role in cellular signaling and function .
Mode of Action
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine acts as an agonist for the GPR55 receptor . This means that it binds to this receptor and activates it, leading to a series of changes in the cell .
Biochemical Pathways
Upon activation of the GPR55 receptor by 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine, there is a stimulation of cellular ERK1/2 phosphorylation . This is a key step in many cellular processes, including cell division and differentiation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The activation of the GPR55 receptor by 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine leads to a series of cellular changes, including the phosphorylation of ERK1/2 . This can influence various cellular processes, including cell growth and differentiation .
Action Environment
The action of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the GPR55 receptor may affect its efficacy . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRFSOAIHECJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

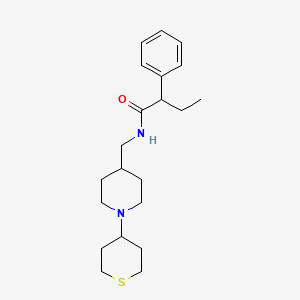
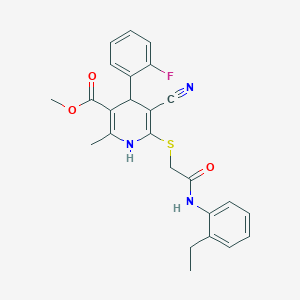
![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)
![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

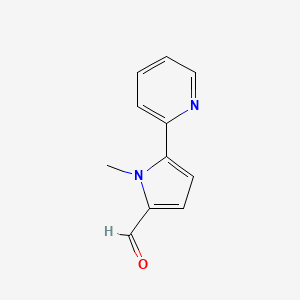
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)
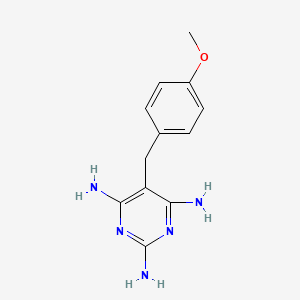
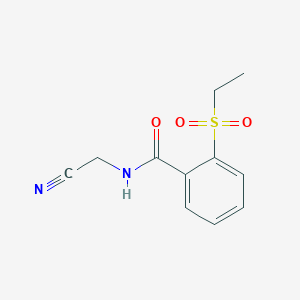
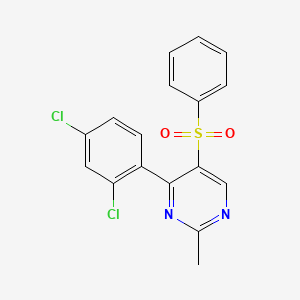
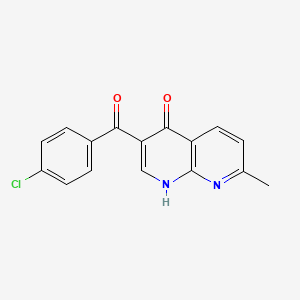
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)